molecular formula C12H17NO2S B13659323 4-methyl-N-pentylidenebenzenesulfonamide

4-methyl-N-pentylidenebenzenesulfonamide

Cat. No.: B13659323
M. Wt: 239.34 g/mol
InChI Key: NVGWIATZZGIJIS-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-pentylidenebenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pentylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-pentylidenebenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-pentylidenebenzenesulfonamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-pentylidenebenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a pentylidene group.

    N-methylbenzenesulfonamide: Lacks the methyl and pentylidene groups.

    Benzenesulfonamide: The parent compound without any substituents.

Uniqueness

4-methyl-N-pentylidenebenzenesulfonamide is unique due to the presence of both a methyl group and a pentylidene group, which can influence its chemical reactivity and biological activity. These structural features can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

(NE)-4-methyl-N-pentylidenebenzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h6-10H,3-5H2,1-2H3/b13-10+

InChI Key

NVGWIATZZGIJIS-JLHYYAGUSA-N

Isomeric SMILES

CCCC/C=N/S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCC=NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.